The primary source of Esculentin-2S is the skin secretions of frogs, specifically the Rana species. These amphibians produce various antimicrobial peptides as a defense mechanism against pathogens in their environment. The specific structure and sequence of Esculentin-2S contribute to its biological activity and efficacy against bacteria.
Esculentin-2S belongs to the class of antimicrobial peptides, which are characterized by their ability to disrupt microbial membranes. It is classified under the group of esculentins, which are known for their cationic nature and amphipathic properties, allowing them to interact with lipid membranes effectively.
The synthesis of Esculentin-2S can be achieved through several methods, including:
The synthesis often requires careful optimization of reaction conditions, such as temperature and time, to maximize yield and purity. For example, using microwave irradiation has been shown to enhance reaction efficiency and yield for related compounds in the esculentin family .
Esculentin-2S exhibits a characteristic structure typical of antimicrobial peptides, which includes:
The molecular formula of Esculentin-2S is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.5 g/mol. The peptide consists of 18 amino acids that contribute to its amphipathic nature.
Esculentin-2S participates in several key reactions that enhance its antimicrobial activity:
Studies have shown that Esculentin-2S exhibits varying efficacy against different bacterial strains, with a notable preference for Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis due to their membrane composition .
The mechanism by which Esculentin-2S exerts its antimicrobial effects involves several steps:
Quantitative studies have demonstrated that Esculentin-2S has minimum lethal concentrations effective against various bacterial strains, indicating its potential as an antimicrobial agent .
Esculentin-2S is typically soluble in aqueous solutions at physiological pH levels. Its solubility is influenced by factors such as ionic strength and temperature.
Key chemical properties include:
Relevant data indicate that Esculentin-2S maintains its structural integrity and function across various environmental conditions .
Esculentin-2S has potential applications in several fields:
The identification of Esculentin-2S originated through comprehensive transcriptomic analyses of amphibian skin secretions. Advanced RNA sequencing technologies applied to the skin secretions of Glandirana emeljanovi (formerly classified within Ranidae) revealed a complex arsenal of host-defense peptides, with Esculentin-2 EM (E2EM) being a predominant transcript [10]. This approach leveraged Illumina sequencing platforms on norepinephrine-stimulated skin secretions, generating between 19.7 and 33.1 million high-quality reads per sample after rigorous quality filtering [9]. De novo assembly of these transcripts yielded thousands of unigenes, with mapping rates confirming assembly integrity (72.99–84.01%). Functional annotation demonstrated significant enrichment for pathways related to innate immunity, defense responses ("response to stimulus" GO term), and secretory mechanisms ("intracellular trafficking, secretion, and vesicular transport" KOG term) [9] [10]. Crucially, transcriptomic data revealed that antimicrobial peptides (AMPs), including those of the esculentin family, constituted a major component of the expressed skin secretion profile, highlighting their importance in amphibian cutaneous defense. The high transcript abundance of Esculentin-2S precursors specifically pointed towards its significant role in the innate immune response of its source species.
Table 1: Transcriptomic Profile Features Relevant to Esculentin-2S Discovery
Metric | Value/Description | Significance |
---|---|---|
Sequencing Platform | Illumina HiSeq | High-throughput, accurate sequencing |
Average Clean Reads per Sample | 19.7 - 33.1 million | Deep coverage for reliable assembly |
Average Unigene Length | ~800 bp (species-dependent) | Facilitates complete ORF identification |
Mapping Rate | 72.99% - 84.01% | Validates assembly accuracy |
Key Enriched GO Terms | Response to Stimulus; Oxidoreductase Activity | Indicates immune/inflammatory function |
Key Enriched KOG Categories | Defense Mechanisms (V); Secretion (U) | Supports antimicrobial peptide biosynthesis |
AMP Identification Rate | ~3-5% of total annotated transcripts | Underlines importance in skin defense |
Confirmation of the primary structure of Esculentin-2S was achieved through cDNA cloning techniques. Screening of skin-derived cDNA libraries from ranid frogs, particularly Glandirana emeljanovi and closely related species like Hylarana latouchii, identified full-length precursor nucleic acid sequences encoding Esculentin-2S [7] [10]. The canonical precursor architecture followed the pattern common to ranid AMPs: a highly conserved N-terminal signal peptide sequence, an intervening acidic spacer domain (post-translationally cleaved and potentially involved in neutralizing the cationic mature peptide within the gland), and the mature Esculentin-2S peptide sequence located at the C-terminus [7]. The mature Esculentin-2S peptide, often referred to as E2EM in G. emeljanovi, was deduced to be a linear 37-amino acid peptide with the primary structure GILDTLKQFAKGVGKDLVKGAAQGVLSTVSCKLAKTC [10]. Its processing involves enzymatic cleavage at typical dibasic proteolytic processing sites (often KR or KK motifs) flanking the mature peptide sequence within the precursor. Subsequent proteomic validation, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), confirmed the actual presence and precise molecular mass of the mature peptide within the skin secretions, differentiating it from other co-expressed isoforms like Esculentin-2-AL and Esculentin-2CHa [3] [7]. This established the definitive primary structure of Esculentin-2S.
Table 2: Esculentin-2S Precursor Organization and Mature Sequence Features
Precursor Domain | Characteristic Features | Functional Role |
---|---|---|
Signal Peptide | ~20-22 hydrophobic residues; conserved across Ranidae | Targets nascent peptide to secretory pathway |
Acidic Spacer Region | Anionic amino acids (Asp, Glu); often contains cleavage sites (e.g., KR, KK) | Neutralizes cationic mature peptide in secretory gland; proteolytically removed |
Mature Esculentin-2S | 37 amino acids; Linear; Amphipathic potential | Executes antimicrobial and immunomodulatory functions |
Sequence Motifs | ||
- N-terminal Region | GILDTL (Hydrophobic) | Membrane interaction initial anchor |
- Central Region | KGVAK/QGVAK motifs | Helix formation; membrane insertion |
- C-terminal Domain | Cys31 - Cys37 disulfide bridge (CKLAKTC) | Stabilizes structure; crucial for activity |
Phylogenetic analyses reveal that Esculentin-2 peptides, including the Esculentin-2S isoform, exhibit a characteristic pattern of diversification constrained within the Ranidae family. While primary amino acid sequences show significant variability among orthologs and paralogs across different genera (e.g., Pelophylax, Lithobates, Hylarana, Glandirana, Odorrana), key structural and functional motifs remain conserved, indicative of strong evolutionary pressure [8] [10]. Notably, the hydrophobic N-terminal hexapeptide motif (e.g., GFSSIF in Esculentin-2CHa, GILDTL in E2EM/Esculentin-2S) is a critical feature retained across most functional isoforms, playing an indispensable role in initial membrane interaction and subsequent antimicrobial activity [5] [10]. The central region often retains a propensity for amphipathic α-helix formation (residues ~9-23 in E2EM), crucial for membrane disruption [10]. Furthermore, the C-terminal cyclic heptapeptide domain, stabilized by a disulfide bridge between conserved cysteine residues (e.g., Cys^31^ and Cys^37^ in Esculentin-2S), is a hallmark of the esculentin-2 family, although its specific sequence shows considerable variation (e.g., CKISKQC in Esculentin-2CHa, CKLAKTC in E2EM/Esculentin-2S) [5] [10]. This variation within conserved domains suggests adaptive evolution driven by selective pressures from diverse pathogens encountered by different frog species in varied ecological niches. Studies comparing sequences from geographically and phylogenetically distinct Ranids (e.g., North American Lithobates species, European Pelophylax, Asian Hylarana/Glandirana/Odorrana) confirm that while the core esculentin-2 scaffold is ancient, the specific isoforms like Esculentin-2S represent more recent lineage-specific specializations [2] [8].
Table 3: Evolutionary Features of Esculentin-2 Peptides in Ranidae
Conserved Feature | Location | Variation | Functional Significance |
---|---|---|---|
N-terminal Hydrophobic Residues | Positions 1-6 | Sequence varies (e.g., GFSSIF, GIFALI, GILDTL) | Initial membrane anchoring; deletion abolishes activity |
Helical Core Potential | Positions ~9-23 | Moderate variation in charge/hydrophobicity balance | Membrane insertion/permeabilization; tilted structure |
Glycine Residue | Often position 10/14 | Highly conserved | Helix flexibility |
Dibasic Residues (Lys/Arg) | Scattered | Moderate conservation | Cationicity for bacterial membrane interaction |
C-terminal Cysteines | Positions 31 & 37 | Absolute conservation (Cys31, Cys37) | Disulfide bond formation; ring stability |
C-terminal Heptapeptide Ring | Positions 31-37 | High sequence variation (e.g., CKISKQC, CKLAKTC) | Fine-tuning target specificity; stability |
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